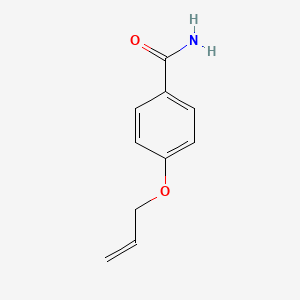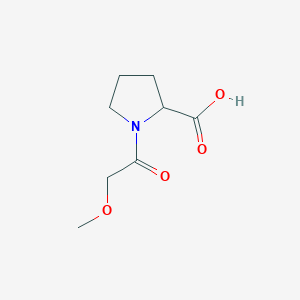![molecular formula C15H13NO3 B2590446 (2E)-3-[4-(Pyridin-4-ylmethoxy)phenyl]acrylic acid CAS No. 924865-90-7](/img/structure/B2590446.png)
(2E)-3-[4-(Pyridin-4-ylmethoxy)phenyl]acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-[4-(Pyridin-4-ylmethoxy)phenyl]acrylic acid is an organic compound characterized by the presence of a pyridine ring attached to a phenyl group via a methoxy linker, and an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[4-(Pyridin-4-ylmethoxy)phenyl]acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde and 4-pyridinemethanol.
Formation of the Intermediate: The 4-hydroxybenzaldehyde undergoes a condensation reaction with 4-pyridinemethanol in the presence of a base such as potassium carbonate to form 4-(pyridin-4-ylmethoxy)benzaldehyde.
Aldol Condensation: The intermediate is then subjected to an aldol condensation reaction with malonic acid in the presence of a base like sodium ethoxide to yield this compound.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the acrylic acid moiety, converting it into the corresponding alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-(pyridin-4-ylmethoxy)benzoic acid.
Reduction: Formation of 3-[4-(pyridin-4-ylmethoxy)phenyl]propanoic acid.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Biological Probes: Due to its structural features, it can be used as a probe in studying biological systems, particularly in binding studies with proteins or nucleic acids.
Medicine:
Drug Development: The compound’s structural similarity to other bioactive molecules makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the synthesis of polymers or as a building block in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which (2E)-3-[4-(Pyridin-4-ylmethoxy)phenyl]acrylic acid exerts its effects depends on its interaction with molecular targets. The pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the acrylic acid moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
4-(Pyridin-4-ylmethoxy)benzoic acid: Similar structure but lacks the acrylic acid moiety.
3-(Pyridin-4-yl)acrylic acid: Similar structure but lacks the methoxy linker.
4-(Pyridin-4-ylmethoxy)phenylacetic acid: Similar structure but has an acetic acid moiety instead of acrylic acid.
Uniqueness: (2E)-3-[4-(Pyridin-4-ylmethoxy)phenyl]acrylic acid is unique due to the combination of the pyridine ring, methoxy linker, and acrylic acid moiety, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Propiedades
IUPAC Name |
(E)-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-15(18)6-3-12-1-4-14(5-2-12)19-11-13-7-9-16-10-8-13/h1-10H,11H2,(H,17,18)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVGILHYROBTFG-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)OCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)OCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Chloro-1-(4-methoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2590363.png)

![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2590367.png)
![2-[3-(3-Bromophenyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)quinazoline](/img/structure/B2590368.png)
![5,6-dichloro-N-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2590369.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B2590371.png)
![2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2590372.png)


![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenethyl)-1H-pyrrol-3(2H)-one](/img/structure/B2590378.png)


![N-[(2-butanamido-1,3-benzothiazol-6-yl)sulfonyl]butanamide](/img/structure/B2590384.png)

